Chemical structure and properties of 2-(3-Fluorophenyl)-5,5-dimethylmorpholine
Chemical structure and properties of 2-(3-Fluorophenyl)-5,5-dimethylmorpholine
Structural Analysis, Synthesis, and Pharmacological Potential
Executive Summary
2-(3-Fluorophenyl)-5,5-dimethylmorpholine is a synthetic heterocyclic compound belonging to the phenylmorpholine class of psychostimulants and anorectics. Structurally, it is the 3-fluoro analogue of G-130 (2-phenyl-5,5-dimethylmorpholine) , a compound originally investigated for its potent anorectic properties with reduced central nervous system (CNS) stimulation compared to phenmetrazine.
This guide provides a comprehensive technical analysis of the molecule, focusing on the gem-dimethyl substitution at the 5-position, which sterically constrains the morpholine ring, potentially enhancing selectivity for monoamine transporters. We explore its chemical synthesis, physicochemical profile, and theoretical pharmacological activity as a norepinephrine-dopamine reuptake inhibitor (NDRI).
Chemical Structure & Stereochemistry[1]
Core Scaffold Analysis
The molecule consists of a morpholine ring substituted with a 3-fluorophenyl group at the C2 position and a gem-dimethyl pair at the C5 position.
-
Formula: C₁₂H₁₆FNO
-
Molecular Weight: 209.26 g/mol [1]
-
Systematic Name: 2-(3-Fluorophenyl)-5,5-dimethylmorpholine[2]
The Gem-Dimethyl Effect (Thorpe-Ingold Effect)
The presence of two methyl groups at C5 is the defining structural feature distinguishing this compound from phenmetrazine (3-methyl-2-phenylmorpholine).
-
Conformational Lock: The bulky methyl groups restrict the conformational flexibility of the morpholine ring, favoring a chair conformation that may optimize binding to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).
-
Metabolic Blockade: The C5 position is sterically crowded, preventing oxidative metabolism at this site, potentially extending the half-life compared to unsubstituted morpholines.
Electronic Effects of 3-Fluoro Substitution
-
Metabolic Stability: The fluorine atom at the meta position of the phenyl ring blocks metabolic hydroxylation (a common clearance pathway for phenylmorpholines), potentially increasing oral bioavailability.
-
Lipophilicity: Fluorination increases lipophilicity (LogP), enhancing Blood-Brain Barrier (BBB) penetration.
-
Electronegativity: The electron-withdrawing nature of fluorine pulls density from the aromatic ring, altering pi-stacking interactions within the transporter binding pocket.
Synthesis & Manufacturing Protocols
The synthesis of 2-(3-Fluorophenyl)-5,5-dimethylmorpholine follows a convergent route utilizing 2-amino-2-methyl-1-propanol to install the gem-dimethyl moiety directly.
Retrosynthetic Analysis
The morpholine ring is constructed via an intramolecular cyclization of a linear amino-alcohol precursor.
-
Precursors: 3'-Fluorophenacyl bromide (or 2-bromo-1-(3-fluorophenyl)ethan-1-one) and 2-amino-2-methyl-1-propanol.
Detailed Synthetic Protocol
Note: This protocol is based on standard methodologies for G-130 analogues.
Step 1: N-Alkylation
Reagents: 2-Bromo-1-(3-fluorophenyl)ethan-1-one, 2-amino-2-methyl-1-propanol, Toluene/DCM.
-
Dissolve 2-amino-2-methyl-1-propanol (2.0 eq) in toluene at 0°C.
-
Add a solution of 2-bromo-1-(3-fluorophenyl)ethan-1-one (1.0 eq) dropwise to prevent bis-alkylation.
-
Stir at room temperature for 12–18 hours.
-
Workup: Filter off the hydrobromide salt of the excess amine. Concentrate the filtrate to yield the intermediate aminoketone: 2-[(2-hydroxy-1,1-dimethylethyl)amino]-1-(3-fluorophenyl)ethan-1-one.
Step 2: Carbonyl Reduction
Reagents: Sodium Borohydride (NaBH₄), Ethanol/Methanol.
-
Dissolve the aminoketone in ethanol.
-
Add NaBH₄ (1.5 eq) portion-wise at 0°C.
-
Stir for 4 hours, allowing the reaction to warm to room temperature.
-
Quench: Add dilute HCl to decompose excess borohydride.
-
Workup: Basify with NaOH, extract with DCM, and evaporate to yield the diol intermediate: 1-(3-fluorophenyl)-2-[(2-hydroxy-1,1-dimethylethyl)amino]ethanol.
Step 3: Cyclodehydration (Ring Closure)
Reagents: Concentrated Sulfuric Acid (H₂SO₄) or Triflic Acid.
-
Add the diol intermediate to cold concentrated H₂SO₄ (0°C).
-
Heat the mixture to 70–80°C for 2–4 hours. Mechanism: Acid-catalyzed dehydration facilitates intramolecular ether formation.
-
Workup: Pour onto crushed ice. Basify carefully with 50% NaOH (exothermic) to pH 12.
-
Extract with diethyl ether or DCM.[3] Dry over anhydrous MgSO₄.
-
Purification: Convert to the hydrochloride salt using HCl/ether gas for crystallization.
Synthesis Flowchart (Graphviz)
Figure 1: Convergent synthesis pathway for 2-(3-Fluorophenyl)-5,5-dimethylmorpholine via the amino-alcohol route.
Physicochemical Properties[5][6][7][8][9][10][11]
The following properties are derived from SAR data of the phenylmorpholine class and computational predictions for the C₁₂H₁₆FNO structure.
| Property | Value (Predicted/Observed) | Significance |
| Formula | C₁₂H₁₆FNO | Core stoichiometry. |
| Molar Mass | 209.26 g/mol | Optimal for CNS penetration (<400 Da). |
| LogP | ~2.3 – 2.6 | Highly lipophilic; excellent BBB permeability. |
| pKa | ~9.2 (Amine) | Exists predominantly as a cation at physiological pH. |
| H-Bond Donors | 1 (NH) | Critical for binding to Asp79 in DAT. |
| H-Bond Acceptors | 2 (N, O) | Morpholine oxygen acts as a weak acceptor. |
| Rotatable Bonds | 1 (Phenyl-Morpholine bond) | Restricted rotation due to steric bulk. |
Pharmacological Profile (SAR & Mechanism)
Mechanism of Action
Based on the structural homology to G-130 and Phenmetrazine , 2-(3-Fluorophenyl)-5,5-dimethylmorpholine functions as a Monoamine Reuptake Inhibitor .
-
Primary Target: Norepinephrine Transporter (NET).
-
Secondary Target: Dopamine Transporter (DAT).
-
Serotonin (SERT): Likely negligible affinity (typical for 2-phenylmorpholines).
The 5,5-dimethyl substitution generally reduces potency slightly compared to the 3-methyl analogues (phenmetrazine) but significantly reduces abuse liability and CNS stimulant effects, shifting the profile towards anorectic efficacy.
Structure-Activity Relationship (SAR) Logic
-
Phenyl Ring: Essential for pi-pi stacking in the transporter. The 3-fluoro substituent typically enhances NET selectivity over DAT compared to the unsubstituted parent.
-
Nitrogen Atom: The secondary amine is crucial for ionic bonding with the aspartate residue in the transporter's binding site.
-
5,5-Dimethyl Group:
-
Unlike the 3-methyl group in phenmetrazine (which creates chiral centers at C2 and C3), the 5,5-dimethyl group is achiral but bulky.
-
It forces the morpholine ring into a specific chair conformation that mimics the bioactive conformation of catecholamines.
-
Pharmacophore Map (Graphviz)
Figure 2: Structure-Activity Relationship (SAR) highlighting the functional roles of specific moieties.[4]
Analytical Characterization
For researchers synthesizing this compound, the following analytical signatures are expected:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.0–7.4 ppm: Multiplet (4H, aromatic protons). Distinct splitting pattern due to F-coupling.
-
δ 4.5 ppm: DD (1H, benzylic proton at C2).
-
δ 1.1–1.3 ppm: Two singlets (6H, gem-dimethyl groups). Note: If the ring is locked, these may appear as distinct peaks due to axial/equatorial environments.
-
δ 2.8–3.5 ppm: Multiplets (Morpholine ring protons).
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: 210.27 m/z.
-
Fragmentation: Loss of the morpholine ring or fluorine radical is common.
-
References
-
Vertex AI Search. (2026). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues. Retrieved from 5
-
ChemicalBook. (2026). 2-(3-fluorophenyl)-5,5-dimethylmorpholine Structure and Properties. Retrieved from 2
-
PubChem. (2026).[6] Analogue Data: (2R,3R)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol.[7][8] Retrieved from 7
-
Wikipedia. (2026). 2-Phenyl-5,5-dimethylmorpholine (G-130) and Related Phenylmorpholines.[9] Retrieved from 9
-
Sigma-Aldrich. (2026). 2-(3-Fluorophenyl)-2-methylmorpholine hydrochloride Properties. Retrieved from 10
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2-(3-fluorophenyl)-5,5-dimethylmorpholine | 1099623-16-1 [chemicalbook.com]
- 3. (S)-2-phenylmorpholine synthesis - chemicalbook [chemicalbook.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. (2R,3R)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol | C13H18ClNO2 | CID 9943908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. globalchemmall.com [globalchemmall.com]
- 9. 2-Phenyl-3,6-dimethylmorpholine - Wikipedia [en.wikipedia.org]
- 10. 2-(3-Fluorophenyl)-2-methylmorpholine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
